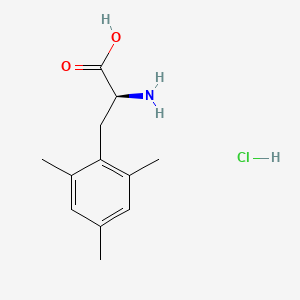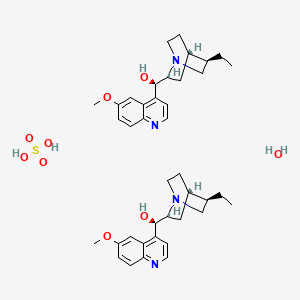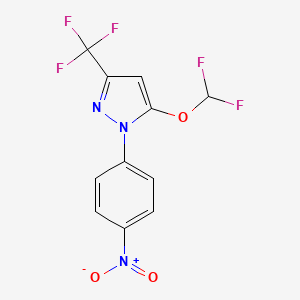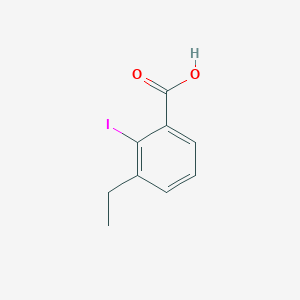
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone is an organic compound characterized by the presence of an imidazole ring and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Coupling of the Two Moieties: The final step involves coupling the imidazole ring with the cyclopropyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(1H-Imidazol-2-yl)(1-methylcyclopropyl)amine: Similar structure but with an amine group instead of a ketone.
(1H-Imidazol-2-yl)(1-methylcyclopropyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness: (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone is unique due to the presence of both the imidazole ring and the cyclopropyl group, which confer distinct chemical and biological properties. The ketone functional group also plays a crucial role in its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1H-imidazol-2-yl-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)6(11)7-9-4-5-10-7/h4-5H,2-3H2,1H3,(H,9,10) |
Clé InChI |
LCBSFDUMURIMSE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(=O)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)
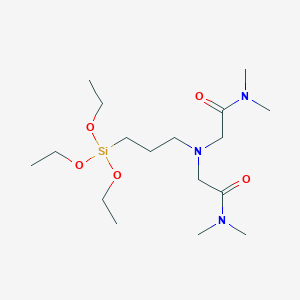
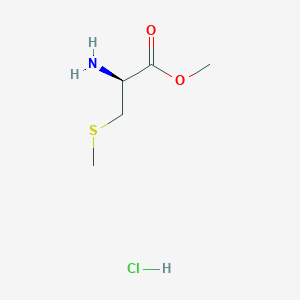



![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)
